(2R)-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid
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Overview
Description
(2R)-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid is a complex organic compound with a unique structure that includes an indole ring, an acetyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting 3-acetyl-1H-indole is then reacted with an appropriate acylating agent to introduce the acetyl group at the nitrogen position.
The next step involves the coupling of the acetylated indole with a phenylacetic acid derivative. This reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
(2R)-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The phenyl group may enhance the compound’s binding affinity to its targets, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- (2R)-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid
- N-[3-Acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]phenyl]butanamide
- 3,3′-5,5′-Tetraisopropyldiphenol
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry. The presence of the indole ring, acetyl group, and phenyl group in a single molecule provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C20H18N2O4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(2R)-2-[[2-(3-acetylindol-1-yl)acetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C20H18N2O4/c1-13(23)16-11-22(17-10-6-5-9-15(16)17)12-18(24)21-19(20(25)26)14-7-3-2-4-8-14/h2-11,19H,12H2,1H3,(H,21,24)(H,25,26)/t19-/m1/s1 |
InChI Key |
VQFQARALCWYIER-LJQANCHMSA-N |
Isomeric SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N[C@H](C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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